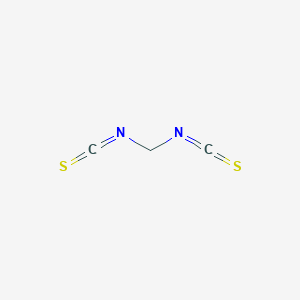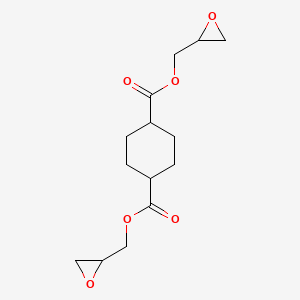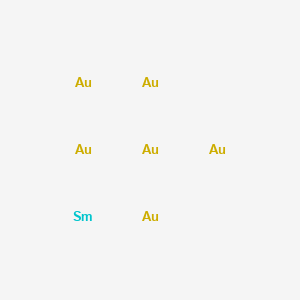
Gold;samarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;samarium is a compound formed by the combination of gold (Au) and samarium (Sm). Samarium is a rare-earth element that belongs to the lanthanide series, while gold is a well-known precious metal. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold;samarium compounds can be synthesized through various methods. One common method involves the reduction of samarium oxide (Sm₂O₃) with gold at high temperatures. This process typically requires temperatures around 1000°C and high pressure to ensure complete reaction . Another method involves the use of samarium(II) iodide (SmI₂) as a reducing agent to facilitate the formation of this compound compounds .
Industrial Production Methods: In industrial settings, the preparation of this compound compounds often involves the use of sealed tube methods to prevent the loss of volatile reactants. For example, samarium sulfide (SmS) can be prepared by heating samarium metal with sulfur in an evacuated silica tube at around 1000 K . Similar methods can be adapted for the production of this compound compounds.
Chemical Reactions Analysis
Types of Reactions: Gold;samarium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, samarium in the compound can react with halogens to form samarium halides . Additionally, samarium(II) iodide is known for its ability to reduce organic compounds through electron transfer and proton transfer steps .
Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include halogens (e.g., chlorine, bromine), hydrogen gas, and organic solvents such as tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) . These reactions often require specific conditions, such as elevated temperatures and the presence of co-solvents, to proceed efficiently.
Major Products Formed: The major products formed from reactions involving this compound compounds depend on the specific reactants and conditions used. For example, the reaction of samarium with halogens typically produces samarium halides, while reduction reactions with organic compounds can yield various reduced products .
Scientific Research Applications
Gold;samarium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in organic synthesis and as reducing agents in various reactions . In biology and medicine, this compound compounds are explored for their potential use in cancer treatments and as components in medical imaging . In industry, these compounds are utilized in the production of high-performance magnets and as additives in glass and ceramics .
Mechanism of Action
The mechanism by which gold;samarium compounds exert their effects involves electron transfer and interaction with molecular targets. For example, samarium(II) iodide acts as a one-electron reductant, facilitating the reduction of organic compounds through a series of electron transfer and proton transfer steps . The molecular targets and pathways involved in these reactions include functionalized carbonyl compounds, organic halides, and nitro compounds .
Comparison with Similar Compounds
Gold;samarium compounds can be compared with other similar compounds, such as samarium halides, samarium oxides, and samarium hydrides . These compounds share some common properties, such as the ability to undergo reduction and oxidation reactions, but this compound compounds are unique in their combination of gold and samarium, which imparts distinct properties and applications. For instance, samarium oxides are primarily used in high-temperature applications, while this compound compounds have broader applications in both scientific research and industry .
Similar Compounds
- Samarium halides (e.g., SmCl₃, SmBr₂)
- Samarium oxides (e.g., Sm₂O₃, SmO)
- Samarium hydrides (e.g., SmH₂, SmH₃)
- Samarium sulfides (e.g., SmS)
Properties
CAS No. |
11092-62-9 |
|---|---|
Molecular Formula |
Au6Sm |
Molecular Weight |
1332.2 g/mol |
IUPAC Name |
gold;samarium |
InChI |
InChI=1S/6Au.Sm |
InChI Key |
WXVFWNWSEZZQPO-UHFFFAOYSA-N |
Canonical SMILES |
[Sm].[Au].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



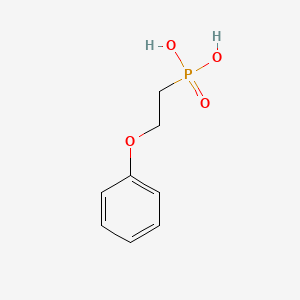
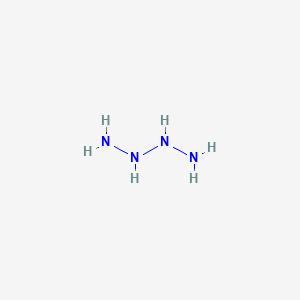
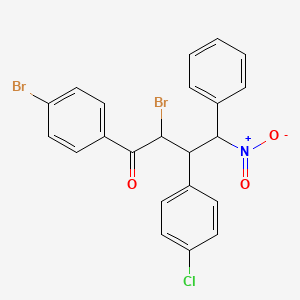
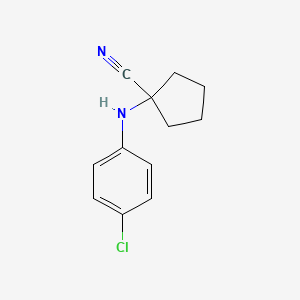
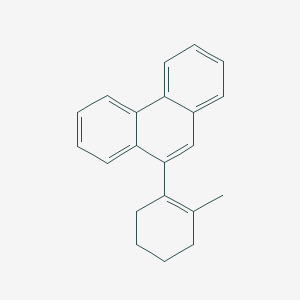
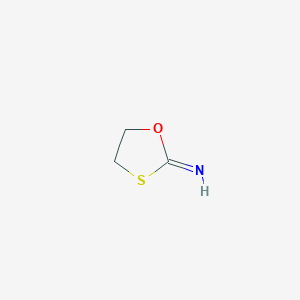

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
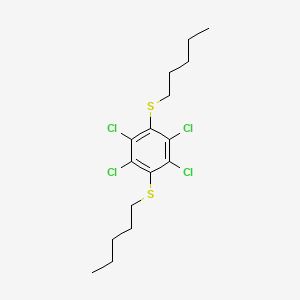
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)
